2-[(3R)-1-methylpiperidin-1-ium-3-yl]oxyacetate
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Overview
Description
2-[(3R)-1-methylpiperidin-1-ium-3-yl]oxyacetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-1-methylpiperidin-1-ium-3-yl]oxyacetate typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1-methylpiperidine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(3R)-1-methylpiperidin-1-ium-3-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxo derivatives of the piperidine ring.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine compounds depending on the nucleophile used.
Scientific Research Applications
2-[(3R)-1-methylpiperidin-1-ium-3-yl]oxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine-based structures.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(3R)-1-methylpiperidin-1-ium-3-yl]oxyacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 2-[(3R)-1-methylpiperidin-1-ium-3-yl]oxyacetate but without the acetate group.
N-methylpiperidine: Similar to the compound but lacks the oxyacetate moiety.
Quinoxaline-2-oxyacetate: Another compound with an oxyacetate group but a different core structure.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the oxyacetate group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-[(3R)-1-methylpiperidin-1-ium-3-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9-4-2-3-7(5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYLSTDSVPBFHK-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCCC(C1)OCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH+]1CCC[C@H](C1)OCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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